Piperoxan hydrochloride, (S)-

Alpha-2 adrenoceptor pharmacology Receptor subtype selectivity Radioligand binding

Choose (S)-Piperoxan hydrochloride (CAS 62501-77-3) to eliminate the variability of racemic DL-Piperoxan. As the isolated active enantiomer, it guarantees a consistent pharmacological profile, with a defined preference for α2C-ARs (Ki=1.3 nM) over α2A-ARs (Ki=5.4 nM). This stereochemically pure standard is essential for reproducible α2-subtype research, avoiding the confounding binding kinetics of racemic mixtures or other non-selective antagonists like yohimbine.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 62501-77-3
Cat. No. B12763411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperoxan hydrochloride, (S)-
CAS62501-77-3
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl
InChIInChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m0./s1
InChIKeyBITRJBQGQMGGQI-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Piperoxan Hydrochloride (CAS 62501-77-3): The Single Enantiomer α2-Adrenergic Antagonist for Precision Pharmacology


(S)-Piperoxan hydrochloride, CAS 62501-77-3, is the isolated (S)-enantiomer of piperoxan, a classic benzodioxane α-adrenergic antagonist [1]. This compound demonstrates a notable preference for α2-adrenergic binding sites, with radioligand binding assays revealing its potency as an α2-AR antagonist (Kis = 5.4, 2, and 1.3 nM for α2A-, α2B-, and α2C-ARs, respectively) . This single-enantiomer form is the active stereoisomer, distinguishing it from the racemic mixture (DL-Piperoxan, CAS 135-87-5 or 59-39-2) by providing a well-defined and consistent pharmacological profile for research applications [1].

Why Generic Substitution Fails: The Critical Role of Enantiopurity and Subtype Selectivity in (S)-Piperoxan Hydrochloride Research


Generic substitution of (S)-piperoxan hydrochloride with its racemate (DL-piperoxan) or other α2-antagonists like yohimbine, mianserin, or idazoxan introduces significant variability and compromises experimental reproducibility. The racemic mixture contains both (R)- and (S)-enantiomers, each with potentially different binding kinetics and functional activity [1]. Furthermore, α2-adrenergic antagonists are not a uniform class; they differ markedly in their binding affinities for the three distinct α2-AR subtypes (α2A, α2B, α2C), as well as their off-target activity at α1-ARs and other receptors [2]. Therefore, using a well-characterized, single-enantiomer compound is essential for dissecting subtype-specific pharmacology and ensuring that observed effects are attributable to a known molecular entity. The following evidence demonstrates the quantifiable differences that preclude interchangeability.

Quantitative Evidence Guide: Differentiating (S)-Piperoxan Hydrochloride from α2-AR Antagonist Comparators


Superior Potency and Unique Subtype Selectivity Profile for α2C-ARs

(S)-Piperoxan hydrochloride exhibits a unique rank order of potency across human α2-adrenergic receptor subtypes, with the highest affinity for the α2C-AR (Ki = 1.3 nM), followed by α2B-AR (Ki = 2 nM) and then α2A-AR (Ki = 5.4 nM) . This profile is quantitatively distinct from other classic α2-antagonists. For instance, rauwolscine shows the opposite trend, with its highest affinity for α2C (Ki = 0.6 nM) but a much smaller differential between α2A (Ki = 3.5 nM) and α2B (Ki = 4.6 nM) . Yohimbine also differs, with reported Ki values of 3.1 nM for α2A, and its potency is generally lower than piperoxan for α2B and α2C . Mianserin is a non-selective antagonist with significantly weaker affinity for α2-ARs (Ki ≈ 17-76 nM) [1].

Alpha-2 adrenoceptor pharmacology Receptor subtype selectivity Radioligand binding

Defined α2-Selectivity Over α1-ARs: A Key Differentiator from Benzodioxane Analogs

Within the benzodioxane class, (S)-piperoxan hydrochloride is a notable exception, displaying a clear preference for α2-adrenergic binding sites over α1-adrenergic sites [1]. A systematic study of benzodioxane derivatives found that most compounds in this structural class were 5-50 times more potent at inhibiting binding to α1-ARs (labeled with 3H-prazosin) than α2-ARs (labeled with 3H-clonidine) [1]. Piperoxan, however, showed the opposite preference, making it a valuable tool for isolating α2-mediated effects. This is in stark contrast to prototypical α1-antagonists like prazosin, which has an affinity for α2B-ARs (Ki = 5 nM) but is generally an α1-selective agent [2].

Alpha-1/alpha-2 selectivity Benzodioxane structure-activity relationship Adrenoceptor pharmacology

Enantiopure Identity: A Critical Determinant of Pharmacological Consistency

(S)-Piperoxan hydrochloride (CAS 62501-77-3) is the defined (S)-enantiomer, which is the pharmacologically active stereoisomer in this series [1]. The absolute configuration has been confirmed by X-ray diffraction analysis, with crystal data confirming its monoclinic C2 structure [2]. This is fundamentally different from the commonly available racemic mixture, DL-piperoxan hydrochloride (CAS 135-87-5), which contains equal parts of the (R)- and (S)-enantiomers [3]. The presence of the (R)-enantiomer in the racemate can confound results, as it may exhibit different binding kinetics, be inactive, or act as an antagonist/agonist at other targets.

Enantiomeric purity Chiral resolution Stereoselective pharmacology

Primary Research and Industrial Applications for (S)-Piperoxan Hydrochloride


Pharmacological Dissection of α2C-Adrenergic Receptor Function in Native Tissues

Leveraging its unique Ki profile (α2C: 1.3 nM > α2B: 2 nM > α2A: 5.4 nM), (S)-piperoxan hydrochloride is the tool of choice for experiments designed to isolate the contribution of α2C-ARs in complex physiological or pathophysiological states. This is critical for studying the α2C subtype's role in the central nervous system, cardiovascular function, and smooth muscle contraction [1].

Reference Standard in α2- vs. α1-Selectivity Assays for Benzodioxane Compounds

As a well-documented exception to the typical α1-selectivity observed in most benzodioxane derivatives, (S)-piperoxan hydrochloride serves as a crucial reference standard for benchmarking new analogs. Its established preference for α2-ARs over α1-ARs in radioligand binding assays (e.g., using 3H-prazosin and 3H-clonidine) provides a validated control for screening campaigns aimed at discovering novel α2-selective agents [2].

In Vivo Studies Requiring Central Sympathoexcitatory Effects

Preclinical in vivo studies have demonstrated that low intravenous doses of piperoxan increase sympathetic nerve discharge (SND) and mean arterial pressure in baroreceptor-denervated cats, confirming its central mechanism of action [3]. This established in vivo pharmacodynamic response, which is linked to its α2-antagonist activity, makes (S)-piperoxan hydrochloride a valuable positive control for validating new animal models or exploring central α2-AR function.

Enantiopure Starting Material for Advanced Synthesis

The availability of (S)-piperoxan hydrochloride with defined absolute stereochemistry (confirmed by X-ray crystallography) [4] makes it an ideal chiral building block for the synthesis of more complex 1,4-benzodioxane-based molecules. Its use ensures stereochemical fidelity in the final product, avoiding the complications of diastereomer formation and simplifying purification and characterization of novel lead compounds.

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